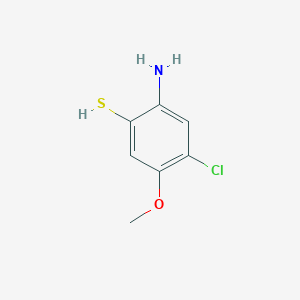
1,3-Oxathiolane, 2-(3-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolane, 2-(3-nitrophenyl)- is an organosulfur compound with a five-membered heterocyclic ring containing both sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
1,3-Oxathiolane, 2-(3-nitrophenyl)- can be synthesized through various methods. One common approach involves the reaction of nitroalkanes with elemental sulfur and oxiranes. This multicomponent reaction is typically catalyzed by silver salts and proceeds with high regioselectivity . Another method involves the use of isocyanides and elemental sulfur in the presence of oxiranes to form 1,3-oxathiolane-2-imine derivatives . The reaction conditions often include the use of solvents like HMPA at elevated temperatures (e.g., 55°C for 12 hours).
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often relies on scalable and efficient synthetic routes. The use of organocatalysts, such as nitromethane conjugate bases, has been reported to promote the cyclization of heterocyclic compounds with heterocumulenes under ambient conditions . This method offers advantages in terms of cost, low toxicity, and reduced sensitivity to moisture and oxygen.
化学反応の分析
Types of Reactions
1,3-Oxathiolane, 2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxathiolane derivatives.
科学的研究の応用
1,3-Oxathiolane, 2-(3-nitrophenyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of herbicidal agents and other agrochemicals.
作用機序
The mechanism of action of 1,3-Oxathiolane, 2-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, oxathiolane nucleosides inhibit viral reverse transcriptase enzymes, thereby preventing viral replication . The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and selectivity towards these enzymes.
類似化合物との比較
Similar Compounds
1,3-Thiazolidine: Similar in structure but contains a nitrogen atom instead of oxygen.
1,3-Dithiolane: Contains two sulfur atoms in the ring.
1,3-Oxazolidine: Contains a nitrogen atom instead of sulfur.
Uniqueness
1,3-Oxathiolane, 2-(3-nitrophenyl)- is unique due to its combination of sulfur and oxygen atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its nitrophenyl group further enhances its potential for various applications in medicinal chemistry and agrochemicals.
特性
| 85692-69-9 | |
分子式 |
C9H9NO3S |
分子量 |
211.24 g/mol |
IUPAC名 |
2-(3-nitrophenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C9H9NO3S/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2 |
InChIキー |
WQGYFUHTICWTFX-UHFFFAOYSA-N |
正規SMILES |
C1CSC(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine](/img/no-structure.png)


![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
